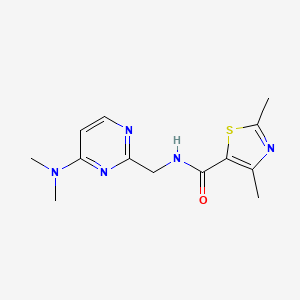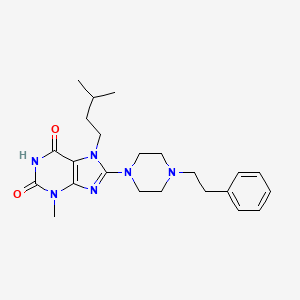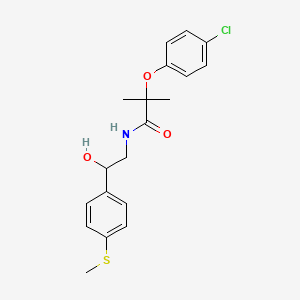
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H22ClNO3S and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Sensors and Biosensors
Compounds with specific functional groups, similar to the target compound, have been utilized in the development of chiral electrodes for selective recognition of biomolecules. For example, novel chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives have been synthesized and employed as chiral electrodes to successfully recognize enantiomers of certain amino acids, demonstrating their potential in electrochemical sensors and biosensors (Dong et al., 2015). These findings indicate that compounds with similar chemical structures could be explored for their applications in selective biomolecule detection and quantification.
Electropolymerization and Material Science
Research into electropolymerization of derivatives related to the target compound has led to the fabrication of chiral poly(3,4-ethylenedioxythiophene) derivatives modified glassy carbon electrodes for ascorbic acid determination (Dong et al., 2016). This application underlines the potential of such compounds in creating new materials with specific electrochemical properties, which could be significant for the development of novel biosensors and other electrochemical devices.
Antimicrobial and Antibiofilm Agents
Compounds with structures similar to the target molecule have been evaluated for their antimicrobial and antibiofilm properties. A study on acylthioureas revealed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities (Limban et al., 2011). This suggests potential research applications of the target compound in developing new antimicrobial agents with the capability to combat biofilm-associated infections.
Organic Electronics and Electrochromic Materials
The incorporation of specific chemical functionalities into polythiophenes, a class related to the target compound's structural motifs, has led to the development of materials with promising applications in organic electronics. For instance, novel copolymers containing azobenzene moieties and thiophene units have been synthesized, showcasing their utility in creating electrochromic devices with stable switching properties (Tapia et al., 2010). This area of research highlights the potential of compounds with similar molecular features for use in advanced materials science, particularly in the field of organic electronics and smart materials.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-19(2,24-15-8-6-14(20)7-9-15)18(23)21-12-17(22)13-4-10-16(25-3)11-5-13/h4-11,17,22H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAKLWAZAOUQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=C(C=C1)SC)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

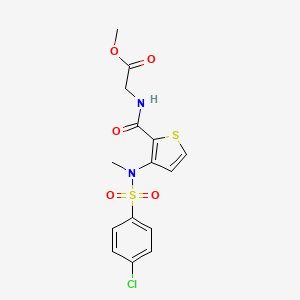
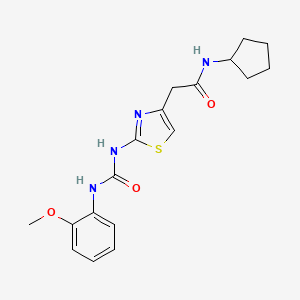
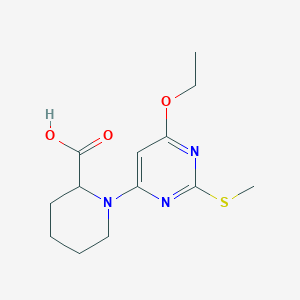
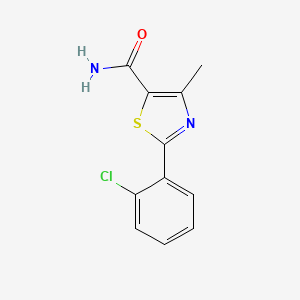
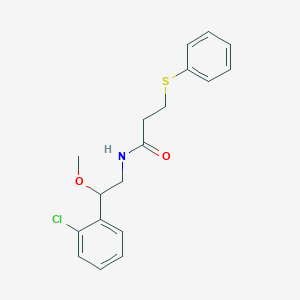
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
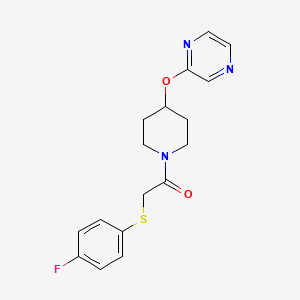
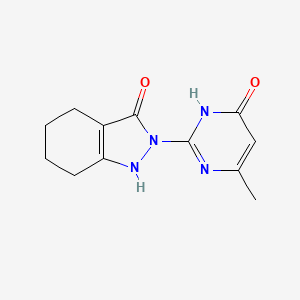
![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)
